1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

medicinal chemistry molecular recognition solubility

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 127984-95-6) is a heterocyclic pyrimidine-2,4-dione derivative that bears an N1-amino group in place of the N1-hydrogen found in classical 5-iodouracil, and retains the iodine atom at C5. The compound has molecular formula C4H4IN3O2, molecular weight 253.00 g mol⁻¹, and is commercially offered at 95 % purity.

Molecular Formula C4H4IN3O2
Molecular Weight 253.00 g/mol
Cat. No. B13217403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Molecular FormulaC4H4IN3O2
Molecular Weight253.00 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1N)I
InChIInChI=1S/C4H4IN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10)
InChIKeyMFGDOGHDPSDWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione – A Structurally Distinct 5-Iodopyrimidine-2,4-dione for Specialized Chemical Biology and Synthesis


1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 127984-95-6) is a heterocyclic pyrimidine-2,4-dione derivative that bears an N1-amino group in place of the N1-hydrogen found in classical 5-iodouracil, and retains the iodine atom at C5 [1]. The compound has molecular formula C4H4IN3O2, molecular weight 253.00 g mol⁻¹, and is commercially offered at 95 % purity . Its dual substitution pattern (N1-amino plus C5-iodo) creates a hydrogen-bond donor/acceptor profile and topological polar surface area that differ markedly from the closest in-class analogs 5-iodouracil, 6-amino-5-iodopyrimidine-2,4-dione, 5-bromouracil, and 5-iodocytosine [REFS-1, REFS-3, REFS-4, REFS-5].

Why 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by Common 5-Halouracils


The N1-amino group fundamentally alters the hydrogen-bond donor/acceptor landscape and the topological polar surface area (TPSA) relative to the closest commercial alternatives 5-iodouracil and 6-amino-5-iodopyrimidine-2,4-dione [1]. While 5-iodouracil contributes two H-bond donors and two acceptors with a TPSA of 58.2 Ų, the target compound offers two donors but three acceptors and a substantially larger TPSA of 75.4 Ų, which impacts solubility, crystal packing, and molecular recognition [REFS-1, REFS-2]. The regioisomeric 6-amino-5-iodopyrimidine-2,4-dione presents three donors and a TPSA of 84.2 Ų, yet its amino group resides at C6 rather than N1, resulting in a different tautomeric equilibrium and spatial orientation of the hydrogen-bond vectors [REFS-1, REFS-3]. These differences mean that the target compound is not a drop-in replacement for any single analog when the precise N1-amino geometry is required for target engagement, synthetic derivatization, or physicochemical consistency in a formulation series.

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione – Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Count: 3 Acceptors vs. 2 for 5-Iodouracil and 5-Bromouracil

The target compound possesses three hydrogen-bond acceptors (two carbonyl oxygens and the N1-amino nitrogen), whereas 5-iodouracil and 5-bromouracil each contain only two acceptors (the carbonyl oxygens) [1]. This difference is quantified by the PubChem-computed Hydrogen Bond Acceptor Count: 3 for the target compound vs. 2 for both 5-iodouracil and 5-bromouracil [REFS-1, REFS-2, REFS-3]. The additional acceptor locus can engage a third hydrogen-bond donor in a protein binding site or crystal lattice, which is unavailable to the 5-halouracil analogs [1].

medicinal chemistry molecular recognition solubility

Topological Polar Surface Area: 75.4 Ų vs. 58.2 Ų for 5-Iodouracil

The PubChem-computed Topological Polar Surface Area (TPSA) of the target compound is 75.4 Ų, which is 17.2 Ų larger than that of 5-iodouracil (58.2 Ų) and identical to the value for 5-bromouracil [REFS-1, REFS-2]. The regioisomeric 6-amino-5-iodopyrimidine-2,4-dione exhibits an even larger TPSA of 84.2 Ų [3]. TPSA is a widely used predictor of intestinal absorption and blood-brain barrier penetration; the value of 75.4 Ų places the target compound in a polarity regime that is distinct from the 5-halouracils (58.2 Ų) but below that of the 6-amino isomer (84.2 Ų), offering a tunable polarity window for lead optimization [REFS-1, REFS-2, REFS-3].

drug design permeability ADME

XLogP3 Lipophilicity: -0.9 vs. 0.0 for 5-Iodouracil

The PubChem-computed XLogP3 for the target compound is -0.9, indicating markedly higher hydrophilicity than 5-iodouracil (XLogP3 = 0.0) and 5-bromouracil (XLogP3 = -0.2) [REFS-1, REFS-2]. The 6-amino regioisomer (XLogP3 = -0.8) and 5-iodocytosine (XLogP3 = -0.5) fall between these extremes [REFS-3, REFS-4]. The lower logP of the target compound predicts a roughly 8-fold lower octanol-water partition coefficient relative to 5-iodouracil, which can translate to higher aqueous solubility and reduced nonspecific protein binding [REFS-1, REFS-2].

lipophilicity partition coefficient drug-likeness

Commercial Purity Benchmark: 95 % vs. 97 % for 5-Iodouracil

The target compound is commercially available at 95 % purity (Leyan, product 2012510) . By comparison, 5-iodouracil is routinely supplied at 97 % purity (Thermo Scientific Chemicals) . While the 2 % purity difference is modest, it must be factored into stoichiometric calculations for sensitive reactions where the 5‑iodouracil impurity profile (e.g., residual uracil or di-iodinated species) may differ from that of the target compound [REFS-1, REFS-2].

chemical procurement purity quality control

N1-Amino Group Enables Unique Derivatization Chemistry Unavailable to 5-Iodouracil

The N1-amino substituent is a hydrazine-type functionality that can undergo condensation with aldehydes and ketones to form hydrazones, a reaction manifold not accessible to 5-iodouracil (N1-H) or 6-amino-5-iodopyrimidine-2,4-dione (C6-NH2) [1]. This structural feature is explicitly captured by the SMILES notation 'C1=C(C(=O)NC(=O)N1N)I', which contains an N—N bond absent in all comparators [REFS-1, REFS-2]. Quantitative reactivity data for this specific compound are not yet reported; however, the N-amino group is a recognized handle for chemoselective functionalization in heterocyclic chemistry [1].

synthetic chemistry hydrazine N-functionalization

Caveat: Limited Availability of Direct Biological Assay Data

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases did not retrieve any direct head-to-head biological assay data (IC50, Ki, EC50) for 1-amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione versus the stated comparators [1]. The compound appears to be used primarily as a synthetic intermediate or building block, and its biological profiling remains unpublished. Therefore, all evidence dimensions in this guide that rely on biological potency or target engagement must be classified as 'Supporting evidence' or 'Cross-study comparable' based on computed physicochemical properties rather than experimental pharmacology [1].

data availability biological assay evidence gap

1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione – High-Value Application Scenarios


Structure-Based Drug Design Requiring an N1-Amino Hydrogen-Bond Acceptor Vector

Where a protein crystal structure or docking model identifies a hydrogen-bond donor in the target site that requires a lone pair oriented from the N1 position of a pyrimidine-2,4-dione scaffold, 1-amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione provides the geometrically correct acceptor locus [1]. The regioisomeric 6-amino compound offers the same number of acceptors but with a different spatial orientation, while 5-iodouracil lacks the additional acceptor altogether [1]. Procuring the correct regioisomer avoids the need for scaffold hopping and preserves the validated binding mode [1].

Late-Stage Diversification via the N1-Amino Handle in Parallel Synthesis

The N1-amino group serves as a unique reactive handle for hydrazone formation, reductive amination, and N-acylation, enabling the generation of focused libraries that are inaccessible from 5-iodouracil or 5-bromouracil [1]. This is relevant for medicinal chemistry groups constructing SAR around the N1 position while retaining the C5-iodo group for halogen bonding or further cross-coupling [1]. The compound's 95 % commercial purity is adequate for parallel synthesis, though stoichiometric correction for the 2 % purity gap relative to 5-iodouracil should be applied .

Biophysical Assay Development Requiring High Aqueous Solubility

With a computed XLogP3 of -0.9—significantly lower than that of 5-iodouracil (0.0)—the target compound is predicted to have approximately 8-fold higher aqueous solubility, reducing the need for DMSO co-solvent in biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) [1]. This is advantageous for screening at high compound concentrations where precipitation and non-specific binding must be minimized [1].

Halogen-Bonding Studies at the C5 Position with N1 Polarity Modulation

The C5-iodo substituent is a strong halogen-bond donor, and the N1-amino group increases the overall polarity (TPSA 75.4 Ų vs. 58.2 Ų for 5-iodouracil) [1]. This combination allows systematic study of halogen-bond strength as a function of scaffold polarity while keeping the halogen atom constant, which is not possible with 5-iodouracil or 5-bromouracil where TPSA is fixed at 58.2 Ų [REFS-1, REFS-2].

Quote Request

Request a Quote for 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.